molecular formula C13H14O5 B11799355 2-(2-Ethoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid

2-(2-Ethoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid

Cat. No.: B11799355
M. Wt: 250.25 g/mol
InChI Key: FFVOOPRAODNBTF-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is an organic compound with a complex structure that includes an ethoxyphenyl group, a tetrahydrofuran ring, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-ethoxybenzaldehyde with a suitable diene in a Diels-Alder reaction, followed by oxidation and carboxylation steps to introduce the carboxylic acid group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-(2-Ethoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(2-Ethoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The ethoxyphenyl group can interact with enzymes or receptors, while the tetrahydrofuran ring provides structural stability. The carboxylic acid group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid
  • 2-(2-Propoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid
  • 2-(2-Butoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid

Uniqueness

2-(2-Ethoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is unique due to the presence of the ethoxy group, which influences its chemical reactivity and biological activity. Compared to its analogs with different alkoxy groups, this compound may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

IUPAC Name

2-(2-ethoxyphenyl)-5-oxooxolane-3-carboxylic acid

InChI

InChI=1S/C13H14O5/c1-2-17-10-6-4-3-5-8(10)12-9(13(15)16)7-11(14)18-12/h3-6,9,12H,2,7H2,1H3,(H,15,16)

InChI Key

FFVOOPRAODNBTF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2C(CC(=O)O2)C(=O)O

Origin of Product

United States

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